molecular formula C18H17N5O3 B12011193 methyl 4-[(E)-{2-[3-(1H-benzotriazol-1-yl)propanoyl]hydrazinylidene}methyl]benzoate CAS No. 478385-10-3

methyl 4-[(E)-{2-[3-(1H-benzotriazol-1-yl)propanoyl]hydrazinylidene}methyl]benzoate

Cat. No.: B12011193
CAS No.: 478385-10-3
M. Wt: 351.4 g/mol
InChI Key: IUOVQVDVNOFKCC-XDHOZWIPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[(E)-{2-[3-(1H-benzotriazol-1-yl)propanoyl]hydrazinylidene}methyl]benzoate, with the molecular formula C₁₉H₁₈N₄O₃, is a fascinating compound. Let’s explore its properties and applications.

Preparation Methods

Synthetic Routes:

The synthesis of this compound involves several steps. One common approach is the condensation of 1H-benzotriazole-1-carboxylic acid with hydrazine hydrate, followed by esterification with methyl 4-formylbenzoate. The reaction proceeds under appropriate conditions to yield the desired product.

Industrial Production:

While industrial-scale production methods may vary, the synthetic route remains consistent. Optimization of reaction conditions and purification steps ensures efficient production.

Chemical Reactions Analysis

Reactivity:

    Oxidation: Methyl 4-[(E)-{2-[3-(1H-benzotriazol-1-yl)propanoyl]hydrazinylidene}methyl]benzoate can undergo oxidation reactions.

    Reduction: It is also amenable to reduction processes.

    Substitution: Substituent modifications are feasible.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Various nucleophiles (e.g., amines, alcohols) can replace functional groups.

Major Products:

The primary product of these reactions is this compound itself, with modified functional groups.

Scientific Research Applications

This compound finds applications across disciplines:

Mechanism of Action

The precise mechanism remains an active area of research. It likely involves interactions with specific molecular targets or pathways, influencing biological processes.

Comparison with Similar Compounds

While methyl 4-[(E)-{2-[3-(1H-benzotriazol-1-yl)propanoyl]hydrazinylidene}methyl]benzoate stands out for its unique structure, similar compounds include:

    Methyl 4-((E)-{[3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanoyl]hydrazono}methyl)benzoate: (CAS: 307321-32-0).

    Methyl (E)-4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate: (CAS: 52148-89-7).

Properties

CAS No.

478385-10-3

Molecular Formula

C18H17N5O3

Molecular Weight

351.4 g/mol

IUPAC Name

methyl 4-[(E)-[3-(benzotriazol-1-yl)propanoylhydrazinylidene]methyl]benzoate

InChI

InChI=1S/C18H17N5O3/c1-26-18(25)14-8-6-13(7-9-14)12-19-21-17(24)10-11-23-16-5-3-2-4-15(16)20-22-23/h2-9,12H,10-11H2,1H3,(H,21,24)/b19-12+

InChI Key

IUOVQVDVNOFKCC-XDHOZWIPSA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)CCN2C3=CC=CC=C3N=N2

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=NNC(=O)CCN2C3=CC=CC=C3N=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.